molecular formula C17H12ClN5O2S B11467067 8-amino-6-(4-chlorophenyl)-2-(methylamino)-5-oxo-4,6-dihydro-5H-pyrano[2,3-d][1,3]thiazolo[4,5-b]pyridin-7-yl cyanide

8-amino-6-(4-chlorophenyl)-2-(methylamino)-5-oxo-4,6-dihydro-5H-pyrano[2,3-d][1,3]thiazolo[4,5-b]pyridin-7-yl cyanide

Cat. No.: B11467067
M. Wt: 385.8 g/mol
InChI Key: FCIKBMNXDJALND-UHFFFAOYSA-N
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Description

8-amino-6-(4-chlorophenyl)-2-(methylamino)-5-oxo-4,6-dihydro-5H-pyrano[2,3-d][1,3]thiazolo[4,5-b]pyridin-7-yl cyanide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines multiple functional groups, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-amino-6-(4-chlorophenyl)-2-(methylamino)-5-oxo-4,6-dihydro-5H-pyrano[2,3-d][1,3]thiazolo[4,5-b]pyridin-7-yl cyanide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Pyrano[2,3-d][1,3]thiazolo[4,5-b]pyridine Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Amino and Methylamino Groups: These groups can be introduced through nucleophilic substitution reactions using suitable amines.

    Attachment of the 4-Chlorophenyl Group: This step might involve a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction.

    Addition of the Cyanide Group: The cyanide group can be introduced via nucleophilic substitution using a cyanide source like sodium cyanide or potassium cyanide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include:

    Optimization of Reaction Conditions: Temperature, solvent, and catalyst optimization to maximize yield.

    Purification Techniques: Use of recrystallization, chromatography, or other purification methods to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

8-amino-6-(4-chlorophenyl)-2-(methylamino)-5-oxo-4,6-dihydro-5H-pyrano[2,3-d][1,3]thiazolo[4,5-b]pyridin-7-yl cyanide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium cyanide in polar aprotic solvents for nucleophilic substitution.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol or amine derivative.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Potential use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 8-amino-6-(4-chlorophenyl)-2-(methylamino)-5-oxo-4,6-dihydro-5H-pyrano[2,3-d][1,3]thiazolo[4,5-b]pyridin-7-yl cyanide involves its interaction with specific molecular targets. These might include:

    Enzymes: Inhibition or activation of specific enzymes involved in metabolic pathways.

    Receptors: Binding to cellular receptors, leading to modulation of signal transduction pathways.

    DNA/RNA: Intercalation or binding to nucleic acids, affecting gene expression or replication.

Comparison with Similar Compounds

Similar Compounds

  • 8-amino-6-(4-bromophenyl)-2-(methylamino)-5-oxo-4,6-dihydro-5H-pyrano[2,3-d][1,3]thiazolo[4,5-b]pyridin-7-yl cyanide
  • 8-amino-6-(4-fluorophenyl)-2-(methylamino)-5-oxo-4,6-dihydro-5H-pyrano[2,3-d][1,3]thiazolo[4,5-b]pyridin-7-yl cyanide

Uniqueness

The uniqueness of 8-amino-6-(4-chlorophenyl)-2-(methylamino)-5-oxo-4,6-dihydro-5H-pyrano[2,3-d][1,3]thiazolo[4,5-b]pyridin-7-yl cyanide lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties. For instance, the presence of the 4-chlorophenyl group might enhance its binding affinity to certain biological targets compared to its brominated or fluorinated analogs.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics

Properties

Molecular Formula

C17H12ClN5O2S

Molecular Weight

385.8 g/mol

IUPAC Name

12-amino-10-(4-chlorophenyl)-4-(methylamino)-8-oxo-13-oxa-3-thia-5,7-diazatricyclo[7.4.0.02,6]trideca-1(9),2(6),4,11-tetraene-11-carbonitrile

InChI

InChI=1S/C17H12ClN5O2S/c1-21-17-23-15-13(26-17)12-11(16(24)22-15)10(9(6-19)14(20)25-12)7-2-4-8(18)5-3-7/h2-5,10H,20H2,1H3,(H2,21,22,23,24)

InChI Key

FCIKBMNXDJALND-UHFFFAOYSA-N

Canonical SMILES

CNC1=NC2=C(S1)C3=C(C(C(=C(O3)N)C#N)C4=CC=C(C=C4)Cl)C(=O)N2

Origin of Product

United States

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